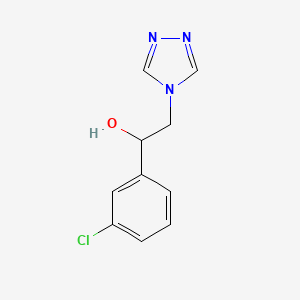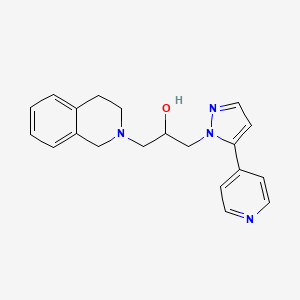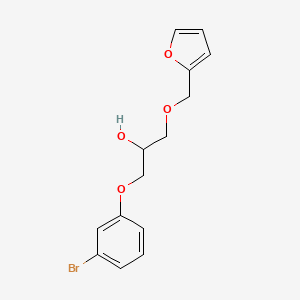
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as BTE and is a member of the triazole family. BTE has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of BTE is not fully understood. However, it has been suggested that BTE inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that BTE disrupts the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
BTE has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells. ROS are known to play a role in cancer development and progression. BTE has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. In addition, BTE has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BTE in lab experiments is its low toxicity. BTE has been found to be relatively non-toxic to normal cells. Another advantage is its stability. BTE is stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of using BTE is its solubility. BTE is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BTE. One of the directions is the development of BTE-based drugs for the treatment of cancer and fungal infections. Another direction is the study of the potential side effects of BTE. Although BTE has been found to be relatively non-toxic, more studies are needed to fully understand its safety profile. In addition, the mechanism of action of BTE needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, BTE is a chemical compound that has shown potential in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BTE has shown promise in the treatment of cancer and fungal infections, and more studies are needed to fully understand its potential applications.
Synthesemethoden
BTE can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-bromobenzyl alcohol with 1,2,4-triazole in the presence of a base. The reaction takes place at room temperature and results in the formation of BTE. Another method involves the reaction of 3-bromoanisole with 1,2,4-triazole in the presence of a base. The yield of BTE using this method is higher than the first method.
Wissenschaftliche Forschungsanwendungen
BTE has been shown to have potential in scientific research applications. One of the most promising applications is in the field of cancer research. BTE has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another potential application is in the treatment of fungal infections. BTE has been found to have antifungal properties, and it has been shown to be effective against several fungal species.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTORIIXLDIRTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)

![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)



![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
